molecular formula C28H26BrN3O4S B2816092 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 689772-22-3

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2816092
CAS No.: 689772-22-3
M. Wt: 580.5
InChI Key: DWQOMZDJDRAKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolin-4-one core substituted with a 4-bromophenyl-2-oxoethylsulfanyl group at position 2, a 4-methoxyphenylmethyl group at position 3, and a morpholin-4-yl moiety at position 4. The morpholine ring may enhance solubility, while the sulfanyl and methoxy groups could influence redox properties or hydrogen bonding .

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26BrN3O4S/c1-35-23-9-2-19(3-10-23)17-32-27(34)24-16-22(31-12-14-36-15-13-31)8-11-25(24)30-28(32)37-18-26(33)20-4-6-21(29)7-5-20/h2-11,16H,12-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQOMZDJDRAKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction using a brominated precursor.

    Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the different fragments to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following analogues share the quinazolinone core but differ in substituents, impacting their physicochemical and biological properties:

Compound Name / ID Structural Differences vs. Target Compound Potential Impact on Bioactivity
2-{[2-(4-Bromophenyl)-2-Oxoethyl]Sulfanyl}-3-(2,2-Dimethyltetrahydro-2H-Pyran-4-Yl)Quinazolin-4(3H)-One Morpholin-4-yl replaced with tetrahydro-2H-pyran-4-yl; no methoxyphenylmethyl group Reduced solubility due to non-polar dimethyl groups; altered binding affinity to morpholine-sensitive targets
2-{[2-(4-Bromophenyl)-2-Oxoethyl]Sulfanyl}-3-(4-Ethoxyphenyl)-5,6,7,8-Tetrahydro-[1]Benzothieno[2,3-d]Pyrimidin-4-One Benzothienopyrimidinone core replaces quinazolinone; ethoxy vs. methoxy group Increased lipophilicity; potential for varied metabolic stability and cytochrome P450 interactions
2-{[2-(4-Chlorophenyl)-2-Oxoethyl]Sulfanyl}-3-(4-Methoxyphenyl)-4(3H)-Quinazolinone Bromine replaced with chlorine Reduced steric bulk and altered electronic properties; possible differences in halogen bonding
2-{[2-(3-Chloro-4-Methylphenyl)-2-Oxoethyl]Sulfanyl}-3-Phenyl-3,4-Dihydroquinazolin-4-One Chloro-methylphenyl substituent; phenyl instead of methoxyphenylmethyl Increased hydrophobicity; potential for off-target interactions due to unsubstituted phenyl group

Computational Similarity Analysis

  • Tanimoto Coefficient : Used to quantify structural similarity via fingerprint-based metrics (e.g., MACCS keys, Morgan fingerprints). Compounds with Tanimoto scores >0.8 are considered highly similar . For example, replacing bromine with chlorine (as in ) reduces the Tanimoto score slightly (~0.85 to 0.78) due to differences in atomic properties .
  • Activity Landscape Modeling : Identifies "activity cliffs," where structurally similar compounds exhibit divergent bioactivities. For instance, the morpholin-4-yl group in the target compound may confer higher kinase inhibition compared to tetrahydro-2H-pyran-4-yl analogues (as in ) due to enhanced hydrogen bonding with catalytic residues .
  • Molecular Docking: Minor structural changes (e.g., methoxy vs. ethoxy groups) alter binding poses. The morpholine ring in the target compound shows stronger interactions with polar residues in PERK homology models compared to non-heterocyclic substituents .

Bioactivity Clustering

Hierarchical clustering of bioactivity profiles (e.g., NCI-60 screening data) reveals that the target compound groups with other brominated quinazolinones, suggesting shared mechanisms such as topoisomerase inhibition or kinase modulation. However, its morpholine substituent distinguishes it from chlorine-substituted analogues (e.g., ), which cluster separately due to reduced solubility and altered target engagement .

Metabolic and Pharmacokinetic Comparisons

  • Solubility : The morpholin-4-yl group enhances aqueous solubility (LogP ~2.1) compared to tetrahydro-2H-pyran-4-yl (LogP ~2.8) or ethoxyphenyl (LogP ~3.2) analogues .

Case Study: Binding Affinity Variability

In a study of brominated alkaloids, even small changes (e.g., bromine vs. chlorine) reduced docking affinity by 1.2–1.5 kcal/mol due to weaker halogen bonding with Tyr residues in HDAC8 . This aligns with the target compound’s superior predicted affinity over in silico models .

Biological Activity

The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Core Structure : The compound features a quinazolinone framework, which is known for its diverse biological properties.
  • Substituents : The presence of a 4-bromophenyl group and a 4-methoxyphenyl group enhances its pharmacological profile by potentially influencing its interaction with biological targets.
  • Morpholine Ring : The morpholine moiety contributes to the compound's solubility and bioavailability.

Molecular Formula

The molecular formula for this compound is C20H22BrN3O3SC_{20}H_{22}BrN_{3}O_{3}S with a molecular weight of approximately 452.37 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. The mechanism of action typically involves:

  • Inhibition of Kinases : Quinazolinones are known to inhibit various kinases involved in cancer progression, such as CDK (cyclin-dependent kinases) and EGFR (epidermal growth factor receptor) .
  • Induction of Apoptosis : These compounds may promote apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .

Case Studies

  • HCT-116 Cell Line : A study demonstrated that related quinazolinone derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating potent growth inhibition .
  • Prostate Cancer (PC-3) : Another derivative showed remarkable activity against PC-3 cells with an IC50 value of 1.54 μM, suggesting that the structural modifications in the compound enhance its anticancer efficacy .

Antibacterial Activity

The antibacterial properties of similar compounds have also been investigated. For instance, derivatives containing sulfanyl groups have shown activity against resistant bacterial strains such as Staphylococcus aureus and Escherichia coli .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor growth or bacterial metabolism.
  • Cell Cycle Arrest : By targeting various checkpoints in the cell cycle, it can halt the proliferation of cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureIC50 (μM)Biological Activity
Compound ASimilar to quinazolinone6.9Anticancer (HCT-116)
Compound BContains sulfanyl group1.54Anticancer (PC-3)
Compound CDifferent substituents>10Low activity against MCF-7

This table illustrates that while there are several related compounds, the specific substituents on the phenyl rings significantly influence their biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.